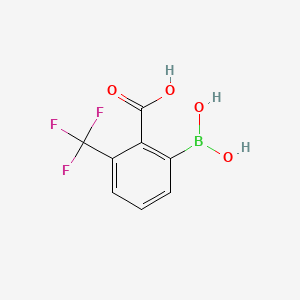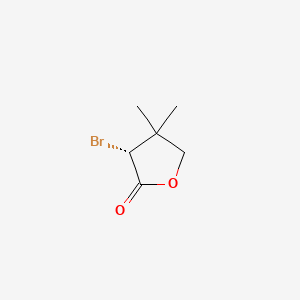
2-Bromo-6-Chlorobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-Chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and sulfonyl chloride groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-6-Chlorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 2-Bromo-6-Chlorobenzene with chlorosulfonic acid, followed by the chlorination of the resulting sulfonic acid with thionyl chloride . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and chlorination processes. These processes are carried out in specialized reactors designed to handle corrosive reagents and high temperatures. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-Chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of biaryl compounds.
Major Products Formed
Substituted Benzene Derivatives: Depending on the nucleophile used, the major products are substituted benzene derivatives with various functional groups.
Biaryl Compounds: In coupling reactions, the major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-Chlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in substitution reactions to introduce sulfonyl groups into target molecules . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-Chlorobenzene-1-sulfonyl chloride: Similar structure but different substitution pattern on the benzene ring.
2,6-Dichlorobenzenesulfonyl chloride: Contains two chlorine atoms instead of bromine and chlorine.
Bromochlorobenzene: Lacks the sulfonyl chloride group and has different reactivity.
Uniqueness
2-Bromo-6-Chlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the sulfonyl chloride group. This combination of substituents imparts specific reactivity and properties that are valuable in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
2-bromo-6-chlorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWJHDPRSPJELX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2,3'-Bipyridin]-5'-amine](/img/structure/B566752.png)





